1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride
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Overview
Description
1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its stability and reactivity, making it a valuable catalyst in various chemical reactions. It is particularly noted for its role in the generation of chlorine dioxide from hypochlorous acid and chlorite ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride typically involves the N-alkylation of 1,4-diazabicyclo[2.2.2]octane with a suitable alkylating agent such as cyanomethyl chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to its quaternary ammonium structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the oxidation reaction with hypochlorous acid and chlorite ions, chlorine dioxide is the primary product .
Scientific Research Applications
1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride involves its role as a catalyst. In oxidation reactions, it facilitates the formation of reactive intermediates, such as chlorommonium cations, which then participate in the oxidation of substrates . The compound’s quaternary ammonium structure allows it to stabilize these intermediates and enhance the reaction rate .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound that also acts as a catalyst in various organic reactions.
1-Carboethoxymethyl-1-azonia-4-aza-bicyclo[2.2.2]octane chloride (CEM-DABCO): Another derivative of DABCO with similar catalytic properties.
Uniqueness
1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride is unique due to its cyanomethyl group, which enhances its reactivity and stability compared to other DABCO derivatives . This makes it particularly effective in catalyzing oxidation reactions and generating chlorine dioxide .
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
2-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)acetonitrile;chloride |
InChI |
InChI=1S/C8H14N3.ClH/c9-1-5-11-6-2-10(3-7-11)4-8-11;/h2-8H2;1H/q+1;/p-1 |
InChI Key |
CPXCZPFICGMJGO-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CC#N.[Cl-] |
Origin of Product |
United States |
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